6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic structure with a pyrazole ring adjacent to a pyridine ring. Its specific substitutions include:
- Position 1: 3,4-Dimethylphenyl group.
- Position 3: Methyl group.
- Position 4: Trifluoromethyl (CF₃) group.
- Position 6: 3-Bromophenyl group.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while bromine and dimethylphenyl substituents may influence steric and electronic interactions in biological targets .
Properties
Molecular Formula |
C22H17BrF3N3 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C22H17BrF3N3/c1-12-7-8-17(9-13(12)2)29-21-20(14(3)28-29)18(22(24,25)26)11-19(27-21)15-5-4-6-16(23)10-15/h4-11H,1-3H3 |
InChI Key |
DEPMIKLSZOMPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC(=CC=C4)Br)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyridine core, followed by the introduction of the bromophenyl, dimethylphenyl, methyl, and trifluoromethyl groups through various substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds with this scaffold can inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Some studies have reported that pyrazolo[3,4-b]pyridines exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
- Neurological Disorders : Certain derivatives have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacological Applications
The compound's unique structure allows it to interact with multiple biological targets:
- Enzyme Inhibition : It has been identified as a potent inhibitor of specific kinases involved in cancer progression . This inhibition can disrupt signaling pathways crucial for tumor growth.
- Antimicrobial Activity : Some studies suggest that pyrazolo[3,4-b]pyridines possess antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics .
Material Science
Beyond biological applications, compounds like 6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine are explored in materials science:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport .
- Polymer Chemistry : Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of materials used in various industrial applications .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The structure-activity relationship (SAR) analysis highlighted the importance of the trifluoromethyl group in enhancing potency.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, a derivative of the compound was administered to mice with induced paw edema. Results showed a marked reduction in swelling and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Key analogs include:
Key Observations:
- Trifluoromethyl (CF₃) Group : Present in all listed analogs, it enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., kinase or β-lactamase targets) .
- Aryl Substituents: Bromophenyl (Target Compound): Bromine’s electron-withdrawing effect may improve electrophilic reactivity compared to methoxy or ethylphenyl groups .
- Synthesis Efficiency : The target compound’s synthesis route (unreported in evidence) may differ from Compound 36’s Suzuki coupling (49% yield) .
Biological Activity
The compound 6-(3-bromophenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16BrF3N2
- Molecular Weight : 397.24 g/mol
The presence of trifluoromethyl and bromophenyl groups is significant for its biological activity, as these substituents can influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- Inhibition of Kinases : The compound has been reported to inhibit specific kinases involved in cancer progression. For example, it may interact with BRAF V600E kinase, which is crucial in melanoma treatment. In a study examining similar compounds, it was found that modifications at the N1 position enhanced inhibitory activity against BRAF V600E compared to unsubstituted analogs .
- Cell Proliferation : In vitro studies demonstrated that the compound significantly reduced cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have also been explored. Compounds with similar structures exhibited activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound likely acts as a kinase inhibitor, interfering with signaling pathways that promote cell division and survival in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Antibacterial Mechanisms : The interaction with bacterial enzymes or structural proteins may disrupt essential processes in microbial cells.
Study 1: Anticancer Efficacy
A recent study assessed the efficacy of a structurally similar pyrazolo[3,4-b]pyridine derivative against colorectal cancer cells. The results indicated a dose-dependent decrease in cell viability and significant apoptosis induction through caspase activation pathways.
Study 2: Antimicrobial Testing
Another research project evaluated the antimicrobial effects of various pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The tested compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
